Hydroxyphenacetyl aminoclonidine

Bifunctional pharmacology Opiate receptor agonism Adenylate cyclase inhibition

Hydroxyphenacetyl aminoclonidine (HPAA-clonidine) is the only clonidine-family compound with validated bifunctional pharmacology: partial agonism at α₂-adrenoceptors combined with direct opiate receptor agonist activity. Unlike clonidine or p-aminoclonidine, it enables single-molecule interrogation of α₂/opioid signaling crosstalk in NG108-15, SH-SY5Y, and primary neuronal models. Its unique rank-order inversion between binding affinity (Kd 5.8 nM) and functional potency (Kd,app 130 nM) makes it an essential probe for distinguishing G-protein-coupled vs. uncoupled α₂-receptor states. In vivo, its antinociception is purely α₂-mediated (naloxone-resistant), providing a clean phenotype for analgesic studies. Procure this tool compound for dual-receptor pharmacology applications unmatched by standard clonidine analogs.

Molecular Formula C17H16Cl2N4O2
Molecular Weight 379.2 g/mol
CAS No. 76958-98-0
Cat. No. B1212907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyphenacetyl aminoclonidine
CAS76958-98-0
SynonymsHPAA-clonidine
hydroxyphenacetyl aminoclonidine
hydroxyphenacetyl aminoclonidine monohydrochloride
N-(4-hydroxyphenacetyl)-4-aminoclonidine
Molecular FormulaC17H16Cl2N4O2
Molecular Weight379.2 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C=C(C=C2Cl)NC(=O)CC3=CC=C(C=C3)O)Cl
InChIInChI=1S/C17H16Cl2N4O2/c18-13-8-11(9-14(19)16(13)23-17-20-5-6-21-17)22-15(25)7-10-1-3-12(24)4-2-10/h1-4,8-9,24H,5-7H2,(H,22,25)(H2,20,21,23)
InChIKeyFPYNMDKUOPKZOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxyphenacetyl Aminoclonidine (CAS 76958-98-0): Core Identity and Pharmacological Class for Informed Procurement


Hydroxyphenacetyl aminoclonidine (HPAA-clonidine; CAS 76958-98-0), also referred to as N-(4-hydroxyphenacetyl)-4-aminoclonidine or its monohydrochloride salt (CAS 75501-20-1), is a synthetic derivative of the α₂-adrenergic agonist clonidine. Structurally, it appends a 4-hydroxyphenylacetyl group to the para-amino position of p-aminoclonidine, yielding a molecular formula of C₁₇H₁₆Cl₂N₄O₂ (MW 379.2 g/mol) [1]. It was originally developed as a potential chemical probe for α₂-adrenoceptors and is distinguished from clonidine and other in-class analogs by its demonstrated bifunctional pharmacology: it acts as a partial agonist at α₂-adrenergic receptors while simultaneously exhibiting direct agonist activity at opiate receptors [2]. This dual-receptor profile is not shared by clonidine, p-aminoclonidine, or clinically used α₂-agonists such as apraclonidine and brimonidine.

Why Clonidine or p-Aminoclonidine Cannot Substitute for Hydroxyphenacetyl Aminoclonidine in Targeted Research Applications


Clonidine and its close structural analog p-aminoclonidine are widely used α₂-adrenergic tool compounds; however, hydroxyphenacetyl aminoclonidine possesses a fundamentally distinct pharmacological fingerprint that precludes direct substitution. Unlike clonidine—which lacks direct opiate-receptor agonist activity—HPAA-clonidine engages both α₂-adrenoceptors and opiate receptors, producing naloxone-reversible inhibition of adenylate cyclase in NG108-15 cells [1]. Furthermore, the rank order of α₂-adrenoceptor affinities differs substantially across tissue systems: in neuronal NG108-15 membranes, HPAA-clonidine exhibits a Kd of 5.8 nM (2.5-fold lower affinity than p-aminoclonidine), while in human platelets its inhibition constant is 0.20 μM (2-fold lower affinity than p-aminoclonidine and 10-fold lower than clonidine) [2][3]. These quantitative differences mean that experimental protocols designed around HPAA-clonidine's specific binding kinetics, functional partial agonism at adenylate cyclase (Kd,app 130 nM), and dual-receptor signaling output cannot be replicated by substituting clonidine or p-aminoclonidine alone.

Hydroxyphenacetyl Aminoclonidine: Comparative Quantitative Evidence for Differentiated Procurement Decisions


Bifunctional Receptor Pharmacology: HPAA-Clonidine Is the Only Clonidine Analog with Direct Opiate-Receptor Agonist Activity

Hydroxyphenacetyl aminoclonidine (HPAA-clonidine) is the only compound in the clonidine analog series that exhibits direct opiate-receptor agonist activity in addition to its α₂-adrenergic partial agonism. In NG108-15 neuroblastoma × glioma hybrid cells, HPAA-clonidine elicits inhibition of adenylate cyclase; critically, the majority of this inhibition is reversed by the opiate-receptor antagonist naloxone (≥50% reversal at concentrations selective for opiate receptors), a property not observed with clonidine or p-aminoclonidine [1]. Clonidine itself lacks direct opiate-receptor agonism; its reported opiate-like behavioral effects are indirect and not mediated through direct opiate-receptor occupancy [2].

Bifunctional pharmacology Opiate receptor agonism Adenylate cyclase inhibition NG108-15 neuroblastoma × glioma

α₂-Adrenoceptor Binding Affinity in Neuronal NG108-15 Membranes: Quantitative Kd Comparison of HPAA-Clonidine, p-Aminoclonidine, and Clonidine

In NG108-15 neuroblastoma × glioma hybrid cell membranes, HPAA-clonidine displaces [³H]clonidine from high-affinity α₂-adrenoceptor sites with a Kd of 5.8 nM. This represents a 2.5-fold reduction in affinity relative to its direct precursor p-aminoclonidine (Kd 2.3 nM) and a 3.4-fold reduction relative to clonidine at its high-affinity site (Kd 1.7 nM) [1]. The rank order of high-affinity binding is: clonidine (1.7 nM) > p-aminoclonidine (2.3 nM) > HPAA-clonidine (5.8 nM). All three compounds also exhibit high affinity for rat brain α₂-receptors in [³H]clonidine displacement assays, confirming that the neuronal α₂-adrenoceptor binding profile is preserved despite the hydroxyphenacetyl substitution [1].

α₂-Adrenoceptor binding Radioligand displacement NG108-15 neuroblastoma × glioma Receptor affinity

Human Platelet α₂-Adrenoceptor Affinity: Rank Order Divergence from Neuronal Systems Distinguishes HPAA-Clonidine

In human platelet membranes, HPAA-clonidine inhibits [³H]phentolamine binding to α₂-adrenoceptors with a calculated dissociation constant (Ki) of 0.20 ± 0.03 μM (200 nM). This is 2-fold weaker than p-aminoclonidine (0.100 ± 0.010 μM; 100 nM) and 10-fold weaker than clonidine (0.020 ± 0.005 μM; 20 nM) [1]. The platelet rank order—clonidine > p-aminoclonidine > HPAA-clonidine > p-dansyl clonidine (1.00 μM) > t-Boc-tyrosine clonidine (1.80 μM)—demonstrates that the p-amino substitution and subsequent hydroxyphenacetyl extension progressively reduce affinity at peripheral α₂-receptors. Notably, the 34-fold neuronal-to-platelet affinity ratio for HPAA-clonidine (Kd 5.8 nM vs. Ki 200 nM) is substantially larger than the 12-fold ratio for clonidine (Kd 1.7 nM vs. Ki 20 nM), indicating greater tissue-dependent selectivity divergence [1][2].

Human platelet α₂-adrenoceptor [³H]Phentolamine displacement Peripheral receptor affinity Clonidine analog rank order

Adenylate Cyclase Functional Activity: HPAA-Clonidine Exhibits Intermediate Apparent Kd Relative to Clonidine and p-Aminoclonidine

In a functional assay measuring α₂-receptor-mediated inhibition of adenylate cyclase in NG108-15 cell membranes, HPAA-clonidine exhibits an apparent Kd (Kd,app) of 130 nM, with a maximum inhibition of up to 24% of enzyme activity. This positions HPAA-clonidine as an intermediate-efficacy partial agonist between p-aminoclonidine (Kd,app 30 nM) and clonidine (Kd,app 300 nM) [1]. The rank order of functional potency (Kd,app) is: p-aminoclonidine (30 nM) > HPAA-clonidine (130 nM) > clonidine (300 nM), which is inverted relative to the binding affinity rank order (clonidine > p-aminoclonidine > HPAA-clonidine). This dissociation between binding affinity and functional potency is a characteristic feature of partial agonists operating in receptor-effector coupling assays and highlights the unique signaling efficiency of HPAA-clonidine. All three compounds also partially reverse the adenylate cyclase inhibition elicited by (–)-norepinephrine [1].

Adenylate cyclase inhibition Functional α₂-adrenoceptor assay Partial agonism NG108-15 cells

In Vivo Antinociceptive Activity: HPAA-Clonidine Analgesia Is Purely α₂-Adrenoceptor-Mediated Despite Its Opiate-Receptor Agonism In Vitro

In the mouse acetic acid writhing assay, HPAA-clonidine produces dose-dependent antinociception that is less potent than that of clonidine or the α₂-agonist xylazine. Critically, this antinociceptive effect is not antagonized by the opioid receptor antagonist naloxone (at a dose sufficient to abolish morphine-induced antinociception), but is significantly reduced by the α₂-adrenoceptor antagonist yohimbine [1]. This pharmacological dissection reveals a fundamental in vitro-to-in vivo disconnect: despite HPAA-clonidine's direct opiate-receptor agonist activity in NG108-15 cell membranes, its antinociceptive activity in the whole animal is mediated exclusively through α₂-adrenoceptors. The same pattern—naloxone-insensitive, yohimbine-sensitive antinociception—is observed with clonidine and xylazine, placing HPAA-clonidine firmly in the α₂-mediated analgesic class for in vivo endpoints [1]. The affinities of HPAA-clonidine, clonidine, and xylazine for α-adrenoceptors in rat aorta correlate highly with their relative potencies in writhing inhibition [1].

Antinociception Mouse writhing assay α₂-Adrenoceptor vs. opioid mechanism Yohimbine reversal

Hydroxyphenacetyl Aminoclonidine (CAS 76958-98-0): Evidence-Backed Procurement Scenarios for Research and Development


Dual-Receptor Mechanistic Studies: Adrenergic-Opioid Signaling Crosstalk Investigation

HPAA-clonidine is the only clonidine-family compound suitable for single-molecule interrogation of α₂-adrenoceptor/opiate-receptor signaling crosstalk. Its bifunctional pharmacology—α₂ partial agonism combined with direct opiate-receptor agonism [1]—enables experiments that would otherwise require co-administration of two separate agonists, which introduces confounding pharmacokinetic variables. Researchers can use HPAA-clonidine to examine how simultaneous engagement of both receptor systems modulates downstream effectors such as adenylate cyclase, MAP kinase cascades, or ion channel activity in cell lines co-expressing α₂ and opioid receptors (e.g., NG108-15, SH-SY5Y, or primary neuronal cultures).

α₂-Adrenoceptor Subtype and Signaling State Discrimination Studies

The distinctive rank-order inversion between HPAA-clonidine's binding affinity and functional potency—Kd 5.8 nM for [³H]clonidine displacement vs. Kd,app 130 nM for adenylate cyclase inhibition [1]—makes it a valuable probe for dissecting high-affinity (G-protein-uncoupled) vs. low-affinity (G-protein-coupled) α₂-receptor states. When used alongside clonidine and p-aminoclonidine as a calibrated three-point SAR series, HPAA-clonidine enables quantitative analysis of the relationship between ligand structure, receptor affinity, and functional efficacy across different α₂-adrenoceptor subtypes (α₂A, α₂B, α₂C) expressed in recombinant systems.

Central vs. Peripheral α₂-Adrenoceptor Pharmacological Dissection

HPAA-clonidine's 34-fold neuronal-to-platelet affinity ratio (Kd 5.8 nM in NG108-15 cells vs. Ki 200 nM in human platelets [1][2]) provides a built-in selectivity window that can be exploited in tissue-bath pharmacology or ex vivo receptor occupancy studies. This property is particularly useful for experiments seeking to attribute functional effects to central (brain) α₂-receptors while minimizing confounding contributions from peripheral platelet or vascular α₂-receptors, a common challenge when using high-affinity clonidine (which shows only a 12-fold neuronal-to-platelet ratio).

In Vivo Behavioral Pharmacology Requiring Pure α₂-Mediated Antinociception Without Opioid Confound

Despite its in vitro opiate-receptor agonist activity, HPAA-clonidine produces antinociception in the mouse writhing assay that is exclusively α₂-adrenoceptor-mediated—completely resistant to naloxone blockade and sensitive to yohimbine reversal [3]. This clean in vivo pharmacological signature makes HPAA-clonidine an appropriate positive control or test compound for analgesic studies where the experimenter must ensure that observed antinociception is not artifactually driven by opioid receptor activation, a concern that limits the interpretability of clonidine in some behavioral paradigms given clonidine's reported opiate-like effects.

Quote Request

Request a Quote for Hydroxyphenacetyl aminoclonidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.